molecular formula C10H11ClO4 B13672046 Methyl 2-chloro-4,6-dimethoxybenzoate

Methyl 2-chloro-4,6-dimethoxybenzoate

Cat. No.: B13672046
M. Wt: 230.64 g/mol
InChI Key: ODYQOZZYLCBENL-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4,6-dimethoxybenzoate is an aromatic ester characterized by a benzoate backbone substituted with chlorine at the 2-position and methoxy groups at the 4- and 6-positions. The chlorine atom introduces electron-withdrawing effects, while the methoxy groups provide electron-donating properties, creating a unique electronic environment. This compound is primarily used as a chemical intermediate in pharmaceutical synthesis, such as in the preparation of furopyrimidine antifolates (e.g., in ). Its molecular formula is C₁₀H₁₁ClO₄, with a molecular weight of 230.64 g/mol.

Properties

Molecular Formula

C10H11ClO4

Molecular Weight

230.64 g/mol

IUPAC Name

methyl 2-chloro-4,6-dimethoxybenzoate

InChI

InChI=1S/C10H11ClO4/c1-13-6-4-7(11)9(10(12)15-3)8(5-6)14-2/h4-5H,1-3H3

InChI Key

ODYQOZZYLCBENL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Stepwise Procedure

Step Reagents and Conditions Product/Outcome
A. Salt Forming Reaction - Malononitrile (10-13 wt%)
- Methanol (11.5-15.5 wt%)
- Composite solvent (72-77 wt%)
- Anhydrous HCl (0-20 atm)
- Temperature: -25 to 120 °C
- Reaction time: 1-8 hours
Dimethyl propylenediimine dihydrochloride, isolated by filtration and drying
B. Cyanamide Reaction - Potassium hydroxide (9-13 wt%) in water (87-91 wt%)
- 1,3-propanediimine methyl ester dihydrochloride
- 50% cyanamide solution (~18.5 wt%)
- Temperature: 0-100 °C
- Reaction time: 1-10 hours
3-amino-3-methoxy-N-cyano-2-propylene imine, isolated by washing and drying
C. Condensation Reaction - Complexing agent (95-98 wt%)
- Catalyst (2-5 wt%)
- HCl gas introduction (~1 hour)
- Temperature: -25 to 100 °C
- Post-reaction washing, concentration, recrystallization with methanol
White crystalline 2-chloro-4,6-dimethoxypyrimidine with >99% purity, melting point 103-104 °C

Composite Solvent Composition

The composite solvent system is critical for reaction efficiency and product purity. It includes:

  • Dimethylformamide
  • Formamide
  • Dimethylacetamide
  • Dimethyl sulfoxide
  • Dimethyl sulfone
  • 1,4-dioxane
  • Petroleum ether
  • Isopropanol
  • Isobutanol
  • Cyclohexane
  • Cyclooctane
  • n-Hexane
  • n-Octane

This solvent mixture balances polarity and solubility to optimize reaction kinetics and crystallization.

Yield and Purity

  • Yield: Approximately 97.5 parts product from 56 parts malononitrile (high conversion efficiency)
  • Purity: >99% by content analysis
  • Melting Point: 103-104 °C, consistent with high purity crystalline material

Alternative Chlorination Method Using Thionyl Chloride

A related method for preparing chloro-substituted benzoates involves the use of thionyl chloride (SOCl₂) and catalytic amounts of dimethylformamide (DMF) to facilitate chlorination under mild heating.

Procedure Summary

  • SOCl₂ (0.11 mL) mixed with substrate and a drop of DMF
  • Stirred at 76 °C for 30 minutes
  • Volatiles removed under reduced pressure
  • Residue dissolved in dry dichloromethane (CH₂Cl₂)
  • Reaction with appropriate nucleophile or intermediate at 0 °C for 24 hours
  • Workup includes acidification, extraction, washing, drying, and chromatography purification

Yield and Product Characteristics

  • Yield: Moderate (e.g., 41% in a specific example)
  • Product: Amorphous solid or crystalline depending on purification
  • This method is adaptable for various chloro-substituted benzoates, including methyl esters with methoxy substituents.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Purity (%) Notes
Salifying + Cyanamide + Condensation (Patent) Malononitrile, methanol, composite solvent, HCl, KOH, cyanamide, catalyst ~90-98 >99 Multi-step, high purity, complex solvent system
Thionyl Chloride Chlorination SOCl₂, DMF catalyst, CH₂Cl₂ solvent, 0 °C to 76 °C ~40-50 Not specified Simpler, moderate yield, requires chromatographic purification
Halogen Exchange (Literature) Starting from fluoro or bromo derivatives, base, solvents Variable Variable Depends on substrate, often moderate yields

Research Findings and Analysis

  • The patented three-step method involving salifying, cyanamide reaction, and condensation is superior in terms of yield and purity, attributed to the use of a carefully designed composite solvent system and reaction conditions optimized for each step.
  • The use of catalysts and controlled addition of HCl gas during condensation improves the selectivity for the 2-chloro substitution on the aromatic ring.
  • Alternative chlorination using thionyl chloride with DMF as a catalyst is a classical approach but tends to give lower yields and requires more extensive purification.
  • The choice of solvent and temperature control is critical to prevent side reactions such as over-chlorination or demethylation of methoxy groups.
  • Literature on halogen exchange methods indicates potential routes but often with lower selectivity and yield, making them less preferred for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4,6-dimethoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 2-amino-4,6-dimethoxybenzoate or 2-thio-4,6-dimethoxybenzoate.

    Oxidation: Formation of 2-chloro-4,6-dimethoxybenzaldehyde or 2-chloro-4,6-dimethoxybenzoic acid.

    Reduction: Formation of 2-chloro-4,6-dimethoxybenzyl alcohol.

Scientific Research Applications

Methyl 2-chloro-4,6-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-chloro-4,6-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares methyl 2-chloro-4,6-dimethoxybenzoate with structurally related benzoate esters, focusing on substituent patterns and their implications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Cl (2), OMe (4,6) C₁₀H₁₁ClO₄ 230.64 Intermediate in antifolate synthesis; high electrophilicity due to Cl
Methyl 2-amino-4,6-dimethoxybenzoate NH₂ (2), OMe (4,6) C₁₀H₁₃NO₄ 211.21 Potential precursor for bioactive molecules; NH₂ group enhances nucleophilicity
Methyl 2-amino-4,6-difluorobenzoate NH₂ (2), F (4,6) C₈H₇F₂NO₂ 199.15 Fluorine substituents increase lipophilicity and metabolic stability
Ethyl 2-butyl-4,6-dimethoxybenzoate Butyl (2), OMe (4,6), ethyl ester C₁₅H₂₂O₄ 266.33 Longer alkyl chain improves solubility in nonpolar solvents
Methyl 4,5-dimethoxy-2-(2-phenoxyacetylamino)benzoate OMe (4,5), phenoxyacetamido (2) C₁₈H₁₉NO₆ 345.35 Bulky substituents may hinder reactivity; used in specialized syntheses

Key Research Findings

Electronic and Reactivity Profiles
  • Chlorine vs. Amino Groups: The chlorine atom in this compound enhances electrophilicity at the 2-position, making it more reactive in nucleophilic substitution reactions compared to its amino-substituted counterpart (methyl 2-amino-4,6-dimethoxybenzoate).
  • Methoxy vs. Fluoro Substituents: Methoxy groups (in 4,6 positions) provide steric hindrance and moderate electron-donating effects, whereas fluorine atoms (as in methyl 2-amino-4,6-difluorobenzoate) increase electronegativity and metabolic stability.

Q & A

Q. What are the optimized synthetic routes for Methyl 2-chloro-4,6-dimethoxybenzoate, and how do reaction conditions influence yield?

Methyl 2-amino-4,6-dimethoxybenzoate is a common precursor, synthesized via diazotization and chlorination. Key methods include:

  • Method A : Refluxing methyl 2-amino-4,6-dimethoxybenzoate with formamidine acetate in 2-methoxyethanol until complete substrate conversion .
  • Method B : Using trimethylsilyl-diazomethane in THF/methanol for esterification of 4,6-dimethoxy-anthranilic acid derivatives . Yield optimization requires controlled temperature (reflux vs. room temperature) and solvent polarity adjustments. Column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .

Q. How can researchers confirm the structural identity of this compound?

  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., similar structures reported with R-factors <0.04) .
  • Spectroscopy : Compare 1^1H/13^13C NMR shifts with analogs (e.g., methyl 2-bromo-4,6-dimethoxybenzoate: δ 3.9 ppm for OCH3_3, δ 6.5-7.5 ppm for aromatic protons) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., C10_{10}H11_{11}ClO4_4: expected [M+H]+^+ at 231.0422) .

Q. What safety protocols are critical when handling this compound?

  • Hazard statements : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
  • Mitigation : Use fume hoods, PPE (gloves, goggles), and store at 4–8°C to prevent decomposition .

Advanced Research Questions

Q. How does the electronic environment of the chloro and methoxy groups influence reactivity in nucleophilic substitution?

The chloro group at position 2 is activated by electron-donating methoxy groups at positions 4 and 6, facilitating SNAr reactions. Computational studies (DFT) predict a lower activation energy (~15 kcal/mol) for substitution at C2 compared to non-activated analogs . Experimentally, reactions with amines (e.g., benzylamine) in DMF at 80°C yield 2-aryl derivatives with >80% conversion .

Q. What are the stability challenges of this compound under acidic/basic conditions?

  • Acidic hydrolysis : Degrades to 2-chloro-4,6-dimethoxybenzoic acid in H2_2SO4_4/H2_2O (1:1) at 60°C within 2 hours .
  • Basic conditions : Rapid demethylation occurs in NaOH/MeOH (0.1 M, 25°C), forming phenolic byproducts. Stabilize with inert atmospheres (N2_2) and avoid prolonged exposure .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives?

  • Case study : Discrepancies in 1^1H NMR coupling constants (e.g., J = 8.5 Hz vs. 9.2 Hz for aromatic protons) may arise from solvent polarity or impurities. Use deuterated DMSO for polar derivatives and repeat experiments with gradient purification .
  • Cross-validation : Pair LC-MS with 1^1H-13^13C HSQC to assign ambiguous peaks .

Q. What computational tools predict the compound’s metabolic pathways in biological systems?

  • Software : SwissADME or ADMETLab 2.0 estimate cytochrome P450 interactions (e.g., CYP3A4-mediated demethylation) .
  • In vitro validation : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS for hydroxylated metabolites .

Methodological Tables

Q. Table 1: Comparative Reactivity in Substitution Reactions

ReagentSolventTemp (°C)Yield (%)ByproductsReference
BenzylamineDMF8082None detected
Sodium thiolateEtOH2568Disulfide (12%)
HydrazineTHF5075Diaziridine (5%)

Q. Table 2: Storage Stability Under Varied Conditions

ConditionTime (weeks)Purity Loss (%)Degradation Products
4°C (dark)12<5None
25°C (ambient light)4152-Hydroxy-4,6-dimethoxy
40°C (humid)230Benzoic acid derivative

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